4-(4-tert-butylpiperazin-1-yl)aniline 4-(4-tert-butylpiperazin-1-yl)aniline
Brand Name: Vulcanchem
CAS No.: 802541-78-2
VCID: VC13320570
InChI: InChI=1S/C14H23N3/c1-14(2,3)17-10-8-16(9-11-17)13-6-4-12(15)5-7-13/h4-7H,8-11,15H2,1-3H3
SMILES: CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)N
Molecular Formula: C14H23N3
Molecular Weight: 233.35 g/mol

4-(4-tert-butylpiperazin-1-yl)aniline

CAS No.: 802541-78-2

Cat. No.: VC13320570

Molecular Formula: C14H23N3

Molecular Weight: 233.35 g/mol

* For research use only. Not for human or veterinary use.

4-(4-tert-butylpiperazin-1-yl)aniline - 802541-78-2

Specification

CAS No. 802541-78-2
Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
IUPAC Name 4-(4-tert-butylpiperazin-1-yl)aniline
Standard InChI InChI=1S/C14H23N3/c1-14(2,3)17-10-8-16(9-11-17)13-6-4-12(15)5-7-13/h4-7H,8-11,15H2,1-3H3
Standard InChI Key KHEUKJILBHLJGP-UHFFFAOYSA-N
SMILES CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)N
Canonical SMILES CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(4-tert-Butylpiperazin-1-yl)aniline (C14H23N3, MW 233.35 g/mol) consists of a piperazine ring substituted at the 1-position with a tert-butyl group and at the 4-position with an aniline moiety. The tert-butyl group induces significant steric hindrance, which influences conformational flexibility and intermolecular interactions. The piperazine ring adopts a chair conformation, with the tert-butyl group occupying an equatorial position to minimize steric strain.

Key Descriptors:

  • IUPAC Name: 4-(4-tert-butylpiperazin-1-yl)aniline

  • SMILES: CC(C)(C)N1CCN(CC1)C2=CC=C(C=C2)N

  • InChIKey: KHEUKJILBHLJGP-UHFFFAOYSA-N

Synthetic Methodologies

Reductive Amination

A common route involves reductive amination of N-BOC-4-piperidinone with aniline using sodium triacetoxyborohydride (STAB) in tert-butyl alcohol, yielding intermediates that undergo deprotection with HCl/dioxane . This method achieves yields >70% and is compatible with scale-up .

Palladium-Catalyzed Coupling

Alternative synthesis employs palladium diacetate and phosphine ligands to couple 4-tert-butylphenyl methanesulfonate with aniline derivatives, achieving 99% yield under inert conditions . This method is notable for its selectivity and minimal byproducts.

Table 1: Comparative Synthesis Routes

MethodReagentsYield (%)Conditions
Reductive Amination STAB, HCl/dioxane70–85110°C, 4 h
Pd-Catalyzed Coupling Pd(OAc)2, K2CO3, tert-butyl alcohol99110°C, inert atmosphere

Pharmacological Applications

Antimalarial Agents

Structural analogs of 4-(4-tert-butylpiperazin-1-yl)aniline, such as compound 43 in , exhibit potent activity against multi-drug-resistant Plasmodium falciparum (IC50 = 0.027 µM) and complete cure in murine models . The tert-butyl group enhances metabolic stability (t1/2 = 44.1 min in microsomes), addressing resistance mechanisms .

Kinase Inhibitors

Piperazine derivatives are pivotal in kinase inhibitor development. For example, erlotinib analogs incorporating similar scaffolds show epidermal growth factor receptor (EGFR) inhibition (IC50 < 1 nM) . The compound’s amine group facilitates hydrogen bonding with kinase ATP-binding pockets .

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

The compound’s logP of 2.8 ± 0.3 balances membrane permeability and aqueous solubility (0.12 mg/mL in PBS) . Its tert-butyl group reduces crystallinity, enhancing bioavailability compared to non-substituted analogs .

Metabolic Stability

In murine liver microsomes, the tert-butyl group confers resistance to oxidative metabolism, yielding a half-life >12 h . This stability correlates with prolonged in vivo exposure (AUC = 2362 hr·ng/mL) .

Research Frontiers

Targeted Drug Delivery

Functionalization of the aniline group enables bioconjugation to antibodies or nanoparticles, enhancing tumor-specific delivery in preclinical models . For example, antibody-drug conjugates (ADCs) using this scaffold show 90% tumor growth inhibition in xenografts .

Neuroprotective Agents

MAP4K inhibitors derived from 4-(4-tert-butylpiperazin-1-yl)aniline, such as Prostetin/12k, demonstrate neuroprotection against ER stress (EC50 = 0.1 µM) . These compounds cross the blood-brain barrier, offering potential for ALS and Alzheimer’s therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator